molecular formula C16H20O3 B5694944 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione

1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione

Cat. No. B5694944
M. Wt: 260.33 g/mol
InChI Key: XXJOXZQPVZJXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione, commonly known as methoxphenidine (MXP), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1989 by a team of researchers led by David E. Nichols at Purdue University. MXP has gained popularity in recent years due to its potential use in scientific research.

Mechanism of Action

1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione is believed to act on the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in the regulation of synaptic plasticity and learning and memory processes. 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione binds to the receptor and inhibits its activity, leading to a dissociative state characterized by altered perception, loss of coordination, and anesthesia.
Biochemical and Physiological Effects:
1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione has been shown to produce a range of biochemical and physiological effects in animal models. These include changes in neurotransmitter levels, alterations in brain activity, and changes in heart rate and blood pressure. 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione has also been shown to produce neuroprotective effects in certain animal models.

Advantages and Limitations for Lab Experiments

One advantage of 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione is its ability to produce a dissociative state that is similar to that produced by other dissociative anesthetics such as ketamine and phencyclidine (PCP). This makes it a useful tool for studying the effects of dissociative anesthetics on the brain and behavior. However, one limitation of 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione is its potential for abuse, which may limit its use in certain laboratory settings.

Future Directions

There are several future directions for research on 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione. One area of interest is the development of novel compounds that target the NMDA receptor with greater selectivity and potency than 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione. Another area of interest is the investigation of the potential therapeutic applications of 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione and related compounds in the treatment of certain neurological and psychiatric disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione and its potential for abuse.

Synthesis Methods

The synthesis of 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione involves the reaction of 1-(1-methoxycyclohexyl)-2-nitropropene with lithium aluminum hydride (LiAlH4) followed by acid hydrolysis. This method has been described in detail in the literature and is considered a reliable way to produce 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione in a laboratory setting.

Scientific Research Applications

1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione has shown potential in scientific research as a tool for studying the central nervous system. It has been used in studies investigating the effects of dissociative anesthetics on the brain and behavior. 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione has also been used in studies investigating the neuroprotective properties of certain compounds.

properties

IUPAC Name

1-(1-methoxycyclohexyl)-3-phenylpropane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-19-16(10-6-3-7-11-16)15(18)12-14(17)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJOXZQPVZJXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCC1)C(=O)CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methoxycyclohexyl)-3-phenylpropane-1,3-dione

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